methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPI-287 is an opioid drug primarily used in scientific research. It is a highly selective agonist for the delta-opioid receptor, which is known to produce fewer convulsions compared to other drugs in this family. DPI-287 has shown antidepressant-like effects, making it a compound of interest in the study of mood disorders .
Preparation Methods
The preparation of DPI-287 involves several synthetic routes and reaction conditions. One common method includes the use of 2,5-dimethyl-4-benzylpiperazine as a starting material, which undergoes a series of reactions to form the final compound. The industrial production methods for DPI-287 are not widely documented, but typically involve large-scale synthesis techniques that ensure high purity and yield .
Chemical Reactions Analysis
DPI-287 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is often employed to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace existing functional groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DPI-287 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of delta-opioid receptor agonists.
Biology: DPI-287 is employed in research on cellular signaling pathways and receptor interactions.
Medicine: The compound is investigated for its potential antidepressant effects and its ability to produce fewer convulsions compared to other opioids.
Industry: DPI-287 is used in the development of new pharmaceuticals targeting the delta-opioid receptor.
Mechanism of Action
DPI-287 exerts its effects by selectively binding to the delta-opioid receptor. This binding activates the receptor, leading to a series of intracellular signaling events that result in the observed pharmacological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of specific G-protein coupled receptor pathways .
Comparison with Similar Compounds
DPI-287 is unique in its high selectivity for the delta-opioid receptor and its reduced risk of convulsions. Similar compounds include:
AZD2327: Another delta-opioid receptor agonist with similar properties.
BW373U86: Known for its selectivity towards the delta-opioid receptor.
DPI-3290: A compound with comparable effects but different chemical structure.
These compounds share some pharmacological properties with DPI-287 but differ in their chemical structures and specific receptor interactions.
Properties
Molecular Formula |
C31H39N3O2 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C31H39N3O2/c1-5-32(6-2)31(36)27-17-15-26(16-18-27)30(28-13-10-14-29(35)19-28)34-21-23(3)33(20-24(34)4)22-25-11-8-7-9-12-25/h7-19,23-24,30,35H,5-6,20-22H2,1-4H3/t23-,24+,30-/m1/s1 |
InChI Key |
PQMGDEIHRXQPCQ-FSGGQHMVSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC4=CC=CC=C4)C |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


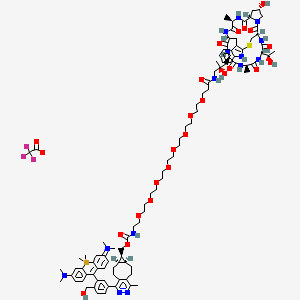
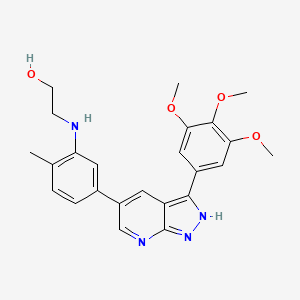
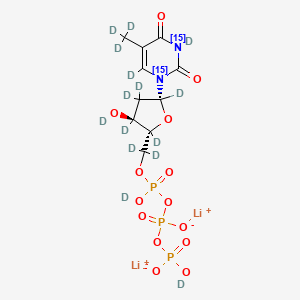
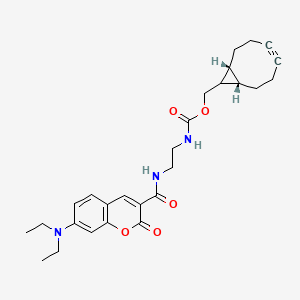
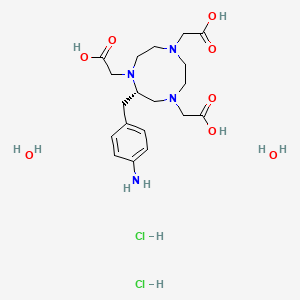
![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
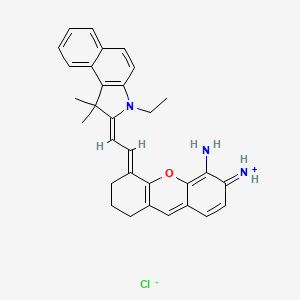
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
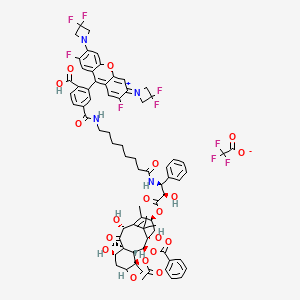

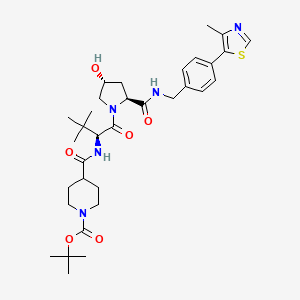
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)

